4-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine
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Overview
Description
4-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a piperazine ring, and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine typically involves multiple steps, starting with the preparation of the thiazole and piperazine intermediates. The thiazole ring can be synthesized through the reaction of cyclopropylamine with thioamide under acidic conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction with a suitable halogenated precursor. Finally, the pyrimidine ring is formed via a cyclization reaction involving the thiazole and piperazine intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the thiazole ring to a thiazolidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogenated compounds and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or pyrimidine rings .
Scientific Research Applications
4-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the presence of the thiazole ring.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities.
Mechanism of Action
The mechanism of action of 4-{4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to specific targets, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug containing a thiazole ring.
Uniqueness
The presence of the cyclopropyl group, thiazole ring, piperazine ring, and pyrimidine ring in a single molecule makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C21H29N5OS2 |
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Molecular Weight |
431.6 g/mol |
IUPAC Name |
2-cyclopropyl-4-[[4-[2-methylsulfanyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]methyl]-1,3-thiazole |
InChI |
InChI=1S/C21H29N5OS2/c1-28-21-23-18(15-4-10-27-11-5-15)12-19(24-21)26-8-6-25(7-9-26)13-17-14-29-20(22-17)16-2-3-16/h12,14-16H,2-11,13H2,1H3 |
InChI Key |
ROMFTSSKDSYKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)N2CCN(CC2)CC3=CSC(=N3)C4CC4)C5CCOCC5 |
Origin of Product |
United States |
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